2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
The compound 2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione features a pyrimido[4,5-b]quinoline core, a fused heterocyclic system with notable structural complexity. Key substituents include:
- 2-(Butylsulfanyl): A four-carbon alkyl chain with a sulfur atom, enhancing lipophilicity.
- 5-(5-Methylthiophen-2-yl): An electron-rich thiophene derivative, influencing π-π interactions and electronic properties.
Properties
IUPAC Name |
2-butylsulfanyl-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-5-6-9-28-21-24-19-18(20(27)25-21)17(15-8-7-12(2)29-15)16-13(23-19)10-22(3,4)11-14(16)26/h7-8,17H,5-6,9-11H2,1-4H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWARKGJTKUSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(S4)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 631855-51-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies and data sources.
Molecular Structure
The molecular formula of the compound is . The structure features a pyrimidine core fused with a quinoline framework, along with butyl and methylthio substituents.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.53 g/mol |
| CAS Number | 631855-51-1 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, analogs have been tested against various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. These studies suggest that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to increased cellular stress and eventual apoptosis in tumor cells .
Antimicrobial Activity
Preliminary tests have also shown that this compound possesses antimicrobial properties against several bacterial strains. The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Research has suggested potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. These effects are attributed to the ability of the compound to modulate oxidative stress pathways and reduce neuroinflammation.
Study 1: Anticancer Efficacy
A study published in the Georgia Journal of Science evaluated the anticancer efficacy of various pyrimidine derivatives on U2OS and SH-SY5Y cell lines. The results indicated that modifications to the pyrimidine structure enhanced cytotoxicity against these cell lines. The study highlighted that compounds with thiol groups exhibited stronger activity due to increased reactivity with cellular targets .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested several derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with butylsulfanyl groups had improved activity compared to their non-sulfanyl counterparts. This suggests that the presence of sulfur may play a crucial role in enhancing biological activity .
Comparison with Similar Compounds
Table 1: Key Features of Pyrimido[4,5-b]quinoline Derivatives
*Estimated based on structural similarity.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The butylsulfanyl group in the target compound and the nitrophenyl derivative increases hydrophobicity compared to shorter chains (e.g., methylsulfanyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Electron-Donating/Accepting Groups: The 5-methylthiophen-2-yl group (target) is electron-rich, contrasting with the electron-withdrawing 4-nitrophenyl group in , which may alter reactivity in electrophilic substitution or binding interactions.
Spectral Data Trends
- IR Spectroscopy: All compounds exhibit C=O stretches near 1700 cm⁻¹ (e.g., 1705 cm⁻¹ in ), consistent with the pyrimidoquinoline dione core .
- NMR Spectroscopy : Methyl groups at position 8 (e.g., δ 0.85–1.00 in ) resonate similarly across derivatives, confirming the 8,8-dimethyl configuration .
Q & A
Q. What are the established synthetic methodologies for this compound?
The compound can be synthesized via ultrasound-assisted cyclocondensation using Fe(DS)₃ (iron dodecyl sulfate) as a Lewis acid-surfactant-combined catalyst. Key steps include the formation of the pyrimidoquinoline core through sonication, which enhances reaction efficiency and yield. Optimization involves varying reaction time (30–90 minutes), temperature (60–80°C), and stoichiometric ratios of precursors (e.g., substituted thiophene derivatives and alkylsulfanyl groups) .
Q. How is the compound structurally characterized?
Characterization relies on:
- IR spectroscopy : Peaks at ~1705 cm⁻¹ (C=O stretching) and ~2962 cm⁻¹ (C-H stretching of methyl/butyl groups) .
- NMR : Key signals include δ 1.89–2.49 ppm (methylene protons in the tetrahydropyrimidine ring) and δ 6.52–6.92 ppm (aromatic protons from the thiophene moiety) .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios validate purity (e.g., C 64.14% calculated vs. 64.34% observed) .
Q. Table 1: Representative NMR Data for Analogous Derivatives
| Proton Environment | δ (ppm) Range | Multiplicity | Reference |
|---|---|---|---|
| Tetrahydropyrimidine CH₂ | 1.89–2.49 | Multiplet | |
| Aromatic (Thiophene/Quinoline) | 6.52–6.92 | Multiplet | |
| N-CH₃ | 3.24–3.28 | Singlet |
Q. What are the primary challenges in purifying this compound?
Purification requires gradient column chromatography (silica gel, ethyl acetate/hexane) due to polar byproducts. Recrystallization in ethanol/water mixtures improves crystallinity. Impurities often arise from incomplete cyclization or sulfanyl-group oxidation, necessitating TLC monitoring (Rf ~0.4 in 3:7 EtOAc/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR/IR results (e.g., unexpected splitting or missing peaks) may stem from:
- Conformational isomerism : Dynamic NMR or variable-temperature studies can identify rotamers .
- Residual solvents : Use deuterated solvents with high purity (e.g., DMSO-d₆ >99.9%) and subtract solvent peaks computationally .
- Cross-validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.12) .
Q. What experimental designs are optimal for evaluating biological activity?
Adopt a split-plot design to test multiple variables (e.g., dose, exposure time, cell lines):
- Main plots : Compound concentration (e.g., 1–100 µM).
- Subplots : Biological endpoints (e.g., IC₅₀, apoptosis assays).
- Replicates : 4–6 replicates per group to ensure statistical power (α=0.05, β=0.2) .
- Controls : Include positive (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
Q. How can the environmental fate of this compound be studied?
Follow the INCHEMBIOL framework :
Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C).
Biotic/abiotic degradation : Use LC-MS/MS to track degradation products in soil/water microcosms.
Ecotoxicity assays : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
Q. What theoretical frameworks guide mechanistic studies of this compound?
Link hypotheses to:
- Molecular docking : Use AutoDock Vina to predict binding affinity for target enzymes (e.g., topoisomerase II).
- QSAR models : Corolate substituent effects (e.g., butylsulfanyl chain length) with bioactivity using Hammett constants .
- Kinetic studies : Apply Michaelis-Menten kinetics to enzyme inhibition assays, using Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive) .
Methodological Recommendations
- Synthetic optimization : Replace Fe(DS)₃ with ionic liquids (e.g., [BMIM]BF₄) to enhance recyclability and reduce surfactant waste .
- Data analysis : Use ANOVA with Tukey’s post-hoc test for split-plot experimental data .
- Environmental sampling : Employ passive samplers (e.g., POCIS) for long-term monitoring of compound distribution in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
